1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid 1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 870002-06-5
VCID: VC16470829
InChI: InChI=1S/C15H12N2O3/c18-14(19)11-6-7-13-12(8-11)16-15(20)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,18,19)
SMILES:
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol

1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid

CAS No.: 870002-06-5

Cat. No.: VC16470829

Molecular Formula: C15H12N2O3

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid - 870002-06-5

Specification

CAS No. 870002-06-5
Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
IUPAC Name 1-benzyl-2-oxo-3H-benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C15H12N2O3/c18-14(19)11-6-7-13-12(8-11)16-15(20)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,18,19)
Standard InChI Key PRIJQOZROYTGSF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)NC2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure comprises a bicyclic benzimidazole system fused to a benzene ring. Key substituents include:

  • N1-Benzyl group: Introduces steric bulk and modulates electronic properties.

  • C2-Ketone: Contributes to hydrogen bonding capacity and planar rigidity.

  • C5-Carboxylic acid: Enhances solubility and enables derivatization via esterification or amidation .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number870002-06-5
Molecular FormulaC₁₅H₁₂N₂O₃
Molecular Weight268.27 g/mol
Exact Mass268.08500 g/mol
LogP2.488
Polar Surface Area75.35 Ų
EINECS Number854-273-3

Synthesis and Derivatives

Proposed Synthetic Routes

While no explicit synthesis is documented for this compound, analogous benzimidazoles are typically synthesized via:

  • Condensation: Reacting o-phenylenediamine derivatives with carbonyl sources.

  • Benzylation: Introducing the benzyl group via alkylation using benzyl halides.

  • Carboxylic Acid Introduction: Oxidizing a methyl group or hydrolyzing a nitrile/ester precursor .

Example Pathway:

  • Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS 106429-57-6) serves as a potential intermediate.

  • Benzylation: Treating the intermediate with benzyl bromide under basic conditions.

  • Ester Hydrolysis: Converting the methyl ester to a carboxylic acid using aqueous NaOH or HCl .

Structural Analogues

Sigma-Aldrich lists related compounds with modified substituents, such as:

  • Ethyl 1-benzyl-1H-imidazole-2-carboxylate (CAS 865998-45-4): Demonstrates the versatility of ester functionalities in this scaffold .

  • tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1352719-15-3): Highlights the use of protective groups in imidazole chemistry .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water due to the LogP value but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: The conjugated benzimidazole system likely confers thermal stability, though the carboxylic acid may render it hygroscopic .

Crystallographic Data

No single-crystal X-ray structures are reported. Molecular modeling suggests a planar benzimidazole core with the benzyl and carboxylic acid groups oriented perpendicularly to minimize steric clash .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes with higher yields.

  • Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activity in vitro.

  • ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models .

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